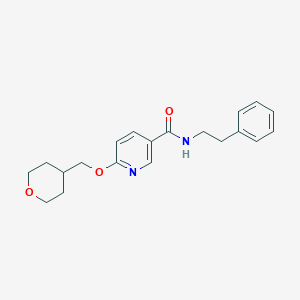

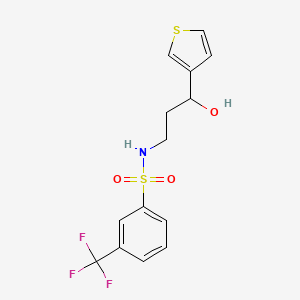

N-phenethyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2H-Pyran, which is a heterocyclic compound containing a six-membered ring with five carbon atoms, one oxygen atom, and one double bond . The “N-phenethyl” part suggests the presence of a phenethyl group attached to a nitrogen atom, and “tetrahydro” indicates that the pyran ring is fully saturated (i.e., it contains no double bonds) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 2H-Pyrans can be synthesized through various methods, including oxa-electrocyclization, Knoevenagel condensation, propargyl Claisen rearrangement, and cycloisomerization .Wissenschaftliche Forschungsanwendungen

Bioactivity-Oriented Modification Strategy

A bioactivity-oriented modification strategy was employed to design and synthesize novel derivatives based on N-phenethyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide. This approach led to compounds with significant antifungal activity against important fruit and crop disease fungi. The study demonstrated the potential of these compounds as potent succinate dehydrogenase (SDH) inhibitors, highlighting their relevance in developing new antifungal agents (Liu et al., 2020).

Corrosion Inhibition

Nicotinamide derivatives, including those structurally related to this compound, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. These compounds have demonstrated efficacy in suppressing both anodic and cathodic processes, indicating their potential as mixed-type corrosion inhibitors. This application is significant for protecting industrial metal components against corrosion, enhancing their durability and longevity (Chakravarthy et al., 2014).

Nicotinamidase Inhibition in Tuberculosis Treatment

The compound's relevance extends to the inhibition of nicotinamidase/pyrazinamidase (PncA) in Mycobacterium tuberculosis. PncA is crucial in the NAD+ salvage pathway and in the activation of the prodrug pyrazinamide, a key tuberculosis treatment. Inhibiting this enzyme could provide insights into developing novel therapeutic strategies against tuberculosis, emphasizing the importance of such compounds in medical research (Seiner et al., 2010).

Enzyme Activity and Drug Metabolism

Studies involving nicotinamide derivatives, including this compound, contribute to understanding the metabolic pathways and enzyme activities in drug metabolism. These insights are crucial for the development of drugs with optimized efficacy and minimized adverse effects, highlighting the compound's significance in pharmacological research (Edwards et al., 1984).

Eigenschaften

IUPAC Name |

6-(oxan-4-ylmethoxy)-N-(2-phenylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-20(21-11-8-16-4-2-1-3-5-16)18-6-7-19(22-14-18)25-15-17-9-12-24-13-10-17/h1-7,14,17H,8-13,15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHUEGCYROFZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2712131.png)

![Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2712134.png)

![(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine](/img/structure/B2712135.png)

![3-amino-N2-(3-chlorophenyl)-4-(4-methoxyphenyl)-N5,N5,6-trimethylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2712140.png)

![8-(4-Ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2712142.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2712144.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2712145.png)